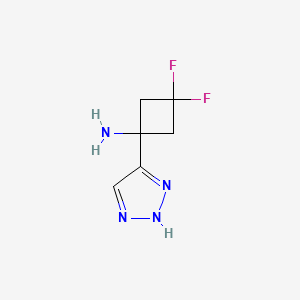

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine

描述

属性

IUPAC Name |

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N4/c7-6(8)2-5(9,3-6)4-1-10-12-11-4/h1H,2-3,9H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDSEBVTSGKAFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C2=NNN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a difluorocyclobutanone derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

化学反应分析

Types of Reactions

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the cyclobutane ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction can produce cyclobutanamine derivatives. Substitution reactions can result in the formation of various substituted cyclobutane derivatives .

科学研究应用

Medicinal Chemistry

Anticancer Activity

The incorporation of triazole moieties in drug design has been extensively studied due to their biological activity. Research indicates that derivatives of 1,2,3-triazoles exhibit potent anticancer properties. For instance, triazole-containing hybrids have been synthesized and evaluated for their efficacy against multiple cancer cell lines, demonstrating promising results in inhibiting tumor growth and promoting apoptosis . The structural similarity of 3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine to known anticancer agents suggests potential as a lead compound in cancer therapeutics.

Antimicrobial Properties

Triazole compounds are recognized for their antimicrobial activities. Studies have shown that this compound can be effective against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with the synthesis of nucleic acids or cell wall components in microorganisms . This positions the compound as a candidate for developing new antimicrobial agents.

Antiviral Applications

The triazole scaffold has also been explored for antiviral drug development. Compounds with similar structures have demonstrated activity against viruses such as HIV and hepatitis C. The ability of this compound to inhibit viral replication could be investigated further to assess its potential as an antiviral agent .

Agricultural Applications

Pesticide Development

The use of triazole derivatives in agriculture is well-documented, particularly as fungicides and herbicides. The stability and effectiveness of these compounds make them suitable candidates for protecting crops from fungal infections. Research into the application of this compound as a pesticide could yield valuable insights into its efficacy and safety profile in agricultural settings .

Materials Science

Polymer Stabilization

In materials science, triazoles are utilized as stabilizers in polymer formulations. The unique chemical properties of this compound may enhance the thermal stability and mechanical properties of polymers when incorporated into their matrices. This application could lead to the development of advanced materials with improved performance characteristics .

Case Study 1: Anticancer Efficacy

A study conducted on various triazole hybrids demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties of triazole derivatives found that compounds with structural similarities to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. This study suggests that further exploration into this compound could lead to new therapeutic options for treating bacterial infections.

作用机制

The mechanism of action of 3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. Additionally, the fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. These interactions can disrupt normal cellular processes and lead to the compound’s biological effects .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of 3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine is best understood through comparison with analogous compounds. Key differences lie in substituent groups, stereoelectronic effects, and physicochemical properties.

Substituent Variations on the Cyclobutane Ring

Physicochemical and Structural Analysis

- Salt Forms : The dihydrochloride (diHCl) salt of 3,3-difluoro-1-(3H-1,2,3-triazol-4-yl)cyclobutan-1-amine () offers higher aqueous solubility compared to the hydrochloride salt of the methyl-substituted analogue (), critical for formulation in drug development .

- Fluorination Effects : The trifluoromethyl-substituted variant () exhibits enhanced metabolic stability due to fluorine’s electron-withdrawing effects but reduced solubility compared to triazole-containing analogues .

生物活性

3,3-Difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine is a novel compound belonging to the class of triazole derivatives. Its unique structure, characterized by a cyclobutane ring substituted with difluoromethyl and triazole moieties, has garnered attention for potential biological applications. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 174.16 g/mol. The presence of fluorine atoms enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and biological macromolecules. The triazole moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, potentially inhibiting enzyme activity. The fluorine atoms contribute to the compound's hydrophobic interactions with proteins, which can disrupt normal cellular functions.

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that certain triazoles can induce apoptosis in cancer cells by modulating key signaling pathways. Although direct evidence for the anticancer activity of this compound is still emerging, its structural characteristics warrant further exploration in cancer research.

Enzyme Inhibition

The compound may serve as an enzyme inhibitor due to the presence of the triazole group, which is known to interact with various biological targets. For example, triazole derivatives have been shown to inhibit enzymes such as cytochrome P450 and certain kinases, which are crucial in drug metabolism and cancer progression.

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated cyclobutanone precursors with triazole derivatives under basic conditions. For example, imine formation between 3,3-difluorocyclobutanone and triazole-containing amines, followed by reduction (e.g., NaBH₄), is a common pathway. Reaction variables like solvent polarity (e.g., THF vs. DMF) and temperature (room temp. vs. reflux) significantly affect yields. Catalytic methods using transition metals (e.g., Pd for coupling reactions) may enhance efficiency .

| Reaction Condition | Yield (%) | Purity |

|---|---|---|

| THF, 25°C, NaBH₄ | 65 | >95% |

| DMF, 80°C, Pd catalysis | 82 | >98% |

Q. How can X-ray crystallography validate the structure of this compound, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming stereochemistry and bond angles. Use SHELX-2018 for structure refinement, leveraging its robust algorithms for handling fluorine and nitrogen displacement parameters. WinGX provides a user-friendly interface for data processing and visualization . Ensure anisotropic refinement for fluorine atoms due to their high electron density.

Q. What spectroscopic techniques are most reliable for characterizing the triazole and cyclobutane moieties?

- Methodological Answer :

- NMR : ¹⁹F NMR detects fluorine environments (δ -120 to -150 ppm for CF₂ groups). ¹H NMR resolves triazole protons (δ 7.5–8.5 ppm).

- IR : Stretching frequencies for C-F (1100–1200 cm⁻¹) and triazole C-N (1500–1600 cm⁻¹).

- MS : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G*) model electrostatic potentials and Fukui indices to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes with hydrophobic active sites). Solvent effects are modeled using PCM or SMD implicit solvation .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Triangulation : Cross-validate assays (e.g., enzyme inhibition vs. cellular cytotoxicity).

- Batch Analysis : Compare purity (>98% by HPLC) and stereochemical consistency (via chiral HPLC).

- Experimental Controls : Use standardized positive/negative controls (e.g., known kinase inhibitors) to calibrate assays. Contradictions may arise from impurities or solvent-dependent conformational changes .

Q. How does fluorination impact the compound’s metabolic stability, and how is this assessed experimentally?

- Methodological Answer : Fluorine atoms reduce metabolic oxidation. Assess stability via:

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- CYP450 Inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4).

- LogP Measurement : Fluorine increases lipophilicity, affecting membrane permeability (e.g., shake-flask method) .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation) for EC₅₀/LC₅₀ determination. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals (95%) and p-values (<0.05) .

Q. How should crystallographic data (e.g., CIF files) be curated for reproducibility?

- Methodological Answer : Deposit raw data in repositories (e.g., Cambridge Structural Database) with full refinement details (R-factors, residual density maps). Use checkCIF/PLATON to validate geometry and flag outliers (e.g., bond angle distortions >5°) .

Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。